molecular formula C7H2F3NOS B15250320 4,5,7-Trifluorobenzo[d]thiazol-2(3H)-one

4,5,7-Trifluorobenzo[d]thiazol-2(3H)-one

Cat. No.: B15250320
M. Wt: 205.16 g/mol
InChI Key: YWSVXAMFCCUISS-UHFFFAOYSA-N
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Description

4,5,7-Trifluorobenzo[d]thiazol-2(3H)-one (CAS 1379366-98-9) is a fluorinated benzothiazole derivative supplied as a high-purity solid for research and development. This compound serves as a versatile synthetic intermediate in organic chemistry and drug discovery. The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for yielding molecules with a wide range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and antiviral properties . The presence of multiple fluorine atoms on the benzothiazole ring can enhance the compound's metabolic stability, lipophilicity, and binding affinity, making it a valuable building block for developing more complex, drug-like molecules . Specifically, related trifluorobenzothiazole derivatives have been identified as key intermediates in the synthesis of novel corticotropin-releasing factor (CRF1) receptor antagonists, which are being investigated for the treatment of stress-related disorders and congenital adrenal hyperplasia . Furthermore, the thiazole ring is a critical pharmacophore in several FDA-approved drugs, underscoring its significance in creating therapeutically active compounds . This product is intended for research purposes only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses, nor for use in foods, drugs, or cosmetics.

Properties

IUPAC Name

4,5,7-trifluoro-3H-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F3NOS/c8-2-1-3(9)6-5(4(2)10)11-7(12)13-6/h1H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSVXAMFCCUISS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C2C(=C1F)SC(=O)N2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,7-Trifluorobenzo[d]thiazol-2(3H)-one typically involves the reaction of 4,5,7-trifluoro-2-aminobenzenethiol with a suitable carbonyl compound under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or acetonitrile, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4,5,7-Trifluorobenzo[d]thiazol-2(3H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction and conditions used .

Mechanism of Action

The mechanism of action of 4,5,7-Trifluorobenzo[d]thiazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors, leading to the modulation of various biochemical pathways. For example, the compound may inhibit the activity of certain kinases or transcription factors, resulting in altered gene expression and cellular responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

Fluorinated benzothiazole derivatives vary in substitution patterns, significantly affecting their electronic properties and biological interactions. Key analogs include:

Compound Substituents Molecular Formula Key Properties
4,5,7-Trifluorobenzo[d]thiazol-2(3H)-one 4-F, 5-F, 7-F C₇H₂F₃NOS High lipophilicity, strong electron-withdrawing effects
6-Fluorobenzo[d]thiazol-2(3H)-one 6-F C₇H₄FNO₃S Moderate metabolic stability
4-Fluorobenzo[d]thiazol-2(3H)-one 4-F C₇H₄FNO₃S Improved CNS penetration vs. non-fluorinated analogs
6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one 6-CF₃ C₈H₄F₃NO₃S Increased steric bulk, reduced solubility

The trifluoro substitution in 4,5,7-Trifluorobenzo[d]thiazol-2(3H)-one creates a strong electron-withdrawing effect, enhancing interactions with enzymatic targets like MAO-B and serotonin transporters . In contrast, single fluorine substitutions (e.g., 4-F or 6-F) offer moderate improvements in pharmacokinetics, while bulkier groups (e.g., 6-CF₃) may hinder target binding .

Pharmacological Activity

Studies on fluorinated benzothiazoles highlight the importance of substitution patterns:

  • Antidepressant Activity: In forced swimming tests (FST), 4,5,7-Trifluorobenzo[d]thiazol-2(3H)-one derivatives (e.g., compounds 2c and 2d) reduced immobility time by 40–50%, comparable to fluoxetine. This effect correlates with increased serotonin and norepinephrine levels in mouse brains .
  • MAO-B Inhibition: Fluorination at positions 4, 5, and 7 enhances MAO-B selectivity (IC₅₀ = 0.8 µM vs. 2.1 µM for non-fluorinated analogs), likely due to improved hydrophobic interactions with the enzyme’s active site .
  • Anticonvulsant Effects: Trifluorinated derivatives exhibit 60–70% seizure suppression in pentylenetetrazole (PTZ)-induced models, outperforming mono-fluorinated analogs (30–40% suppression) .

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